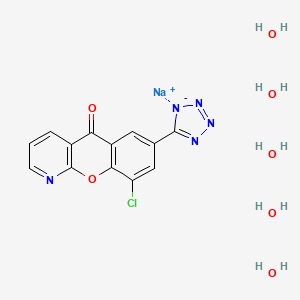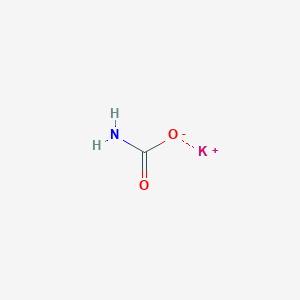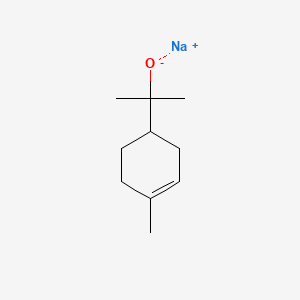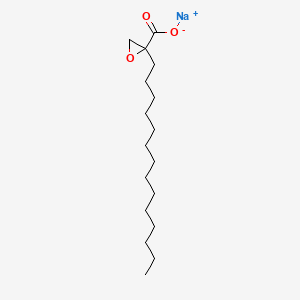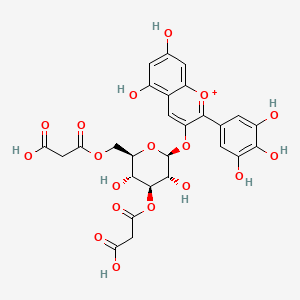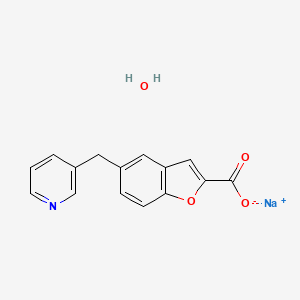![molecular formula C19H17Cl4N3O2 B1260808 (Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)
(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)-2-propenamide is an anilide.
Scientific Research Applications
Synthesis and Characterization : This compound has been involved in the synthesis of various chemical structures. For example, Moskvina et al. (2015) describe its use in the preparation of isoflavones and derivatives like 4,5-diarylisoxazole and 4,5-diarylpyrazoles, demonstrating its versatility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Biological Activities : Strharsky et al. (2022) studied a series of compounds, including 3,4-dichlorocinnamanilides, for their antibacterial efficacy. They found these compounds to be effective against gram-positive bacteria, mycobacterial strains, and even some cancer cell lines, indicating potential therapeutic applications (Strharsky et al., 2022).
Nonlinear Optical Properties : Rahulan et al. (2014) synthesized a derivative of this compound and studied its nonlinear optical properties. They discovered that it exhibits a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential in optical device applications (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Structural Analysis : Johnson et al. (2006) conducted a structural analysis of a closely related compound, providing insights into its crystal structure and molecular configurations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Preparation of Fluoroionophores : Hong et al. (2012) developed fluoroionophores from derivatives of this compound, demonstrating its application in metal ion sensing. This has implications in both analytical chemistry and biological research (Hong, Lin, Hsieh, & Chang, 2012).
Catalysis Studies : Donoghue et al. (2007) explored the rhodium-catalyzed hydrogenation of enamides, which is relevant to the field of catalysis and synthetic chemistry. Understanding these reactions can lead to more efficient synthetic pathways for various chemicals (Donoghue, Helquist, & Wiest, 2007).
Receptor Binding Studies : Leopoldo et al. (2002) conducted a structure-affinity relationship study on derivatives of this compound as potent and selective dopamine D(3) receptor ligands. Such studies are significant in the development of drugs for neurological conditions (Leopoldo, Berardi, Colabufo, De Giorgio, Lacivita, Perrone, & Tortorella, 2002).
Optical Activity in Polyamides : Bou et al. (1993) explored the use of derivatives of this compound in creating optically active polyamides, showing its utility in the field of materials science and polymer chemistry (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).
properties
Molecular Formula |
C19H17Cl4N3O2 |
|---|---|
Molecular Weight |
461.2 g/mol |
IUPAC Name |
(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide |
InChI |
InChI=1S/C19H17Cl4N3O2/c1-26(2)10-13(19(27)25-15-5-6-16(21)18(23)8-15)9-24-28-11-12-3-4-14(20)7-17(12)22/h3-10H,11H2,1-2H3,(H,25,27)/b13-10-,24-9+ |
InChI Key |
FXJMTWDBKRIUPT-YDMQOQSKSA-N |
Isomeric SMILES |
CN(C)/C=C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)\C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C=C(C=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



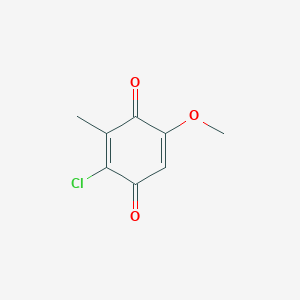

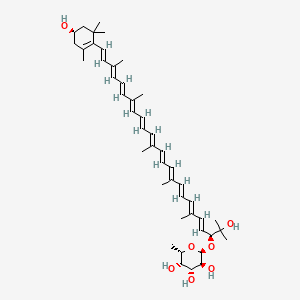
![(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)

